molecular formula C6H9ClN2 B3021593 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride CAS No. 1071575-85-3

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

Cat. No.: B3021593
CAS No.: 1071575-85-3
M. Wt: 144.60
InChI Key: KYVKQPXIUOSMHV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2. It is a heterocyclic compound that contains a pyrazole ring fused to a cyclopentane ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: The free base form without the hydrochloride salt.

    (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride: A derivative with an additional amine group.

    2,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Another structural isomer with different substitution patterns

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKQPXIUOSMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694533
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-03-1
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
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1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 6
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

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